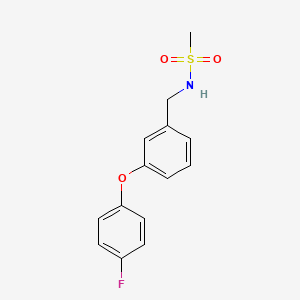

![molecular formula C12H11F3N4O3 B2806459 3-Morpholino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1639262-49-9](/img/structure/B2806459.png)

3-Morpholino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

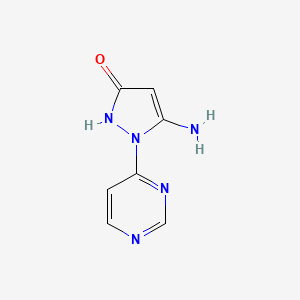

“3-Morpholino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of such compounds often involves the use of readily available starting raw materials and simple synthesis routes . For instance, a method for synthesizing a similar compound, “3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a]pyrazine hydrochloride”, involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 . This is followed by several other steps, including the addition of chlorobenzene and trifluoroacetic anhydride, heating, and distillation .Molecular Structure Analysis

Triazole compounds, including “this compound”, have a molecular structure that includes a triazole nucleus as a central structural component . This nucleus is present in a number of drug classes, such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .Chemical Reactions Analysis

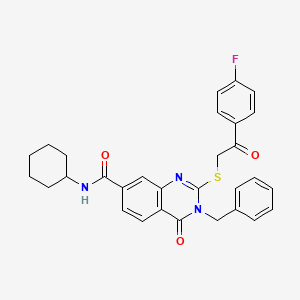

The chemical reactions involving triazole compounds are diverse and can lead to a variety of derivatives with different biological activities . For instance, the synthesis of trifluoromethylpyridines, which are structurally similar to the compound , involves a vapor-phase reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of triazole compounds are influenced by the presence of the fluorine atom and the pyridine moiety . For instance, the carbon of the trifluoromethyl group in similar compounds has been found to have a resonance frequency near δ C 155.59 ppm as a quartet, with a coupling constant (1 J C-F) of 44.8 Hz .Applications De Recherche Scientifique

Synthesis and Structural Properties

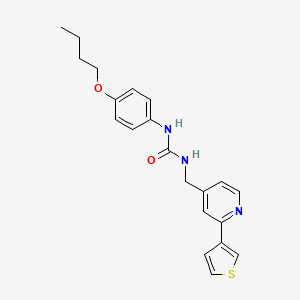

Synthesis of Fused Heterocyclic Systems : The compound's derivatives, specifically pyrano[3,4-c]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyridines, have been synthesized through a novel method involving nucleophilic substitution followed by sequential heterocyclization. This showcases its potential in forming new fused heterocyclic systems (Paronikyan et al., 2020).

Crystal Structure and Interaction Dynamics : The triazolo[1,5-a]pyridine derivatives, when combined with specific substituents, exhibit unique electronic and intermolecular interaction characteristics. Their crystal structures and the influence of substituents on these structures, especially the formation of diverse supramolecular synthons, have been extensively studied, providing insights into their pharmaceutical development and application in crystal engineering (Chai et al., 2019).

Photophysical and Chemical Properties

Fluorescent Properties and Molecular Interactions : Derivatives of the compound have been designed to possess fluorescent properties. The study of their UV/Vis and photoluminescent properties in various solvents and solid states reveals a broad wavelength emission and high fluorescent quantum yields. The molecules' solvatochromic properties, aggregation-induced emission enhancement, and acidochromic behavior under specific conditions were also observed, indicating their potential in sensing applications and their chemical responsiveness to environmental changes (Kopotilova et al., 2023).

Mécanisme D'action

The mechanism of action of triazole compounds is thought to be due to their ability to bind in the biological system with a variety of enzymes and receptors . This binding capability is attributed to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Orientations Futures

Propriétés

IUPAC Name |

3-morpholin-4-yl-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O3/c13-12(14,15)8-2-1-7(10(20)21)9-16-17-11(19(8)9)18-3-5-22-6-4-18/h1-2H,3-6H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOHPYCNPRUGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C3N2C(=CC=C3C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2806376.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B2806379.png)

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide](/img/structure/B2806382.png)

![(E)-3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid](/img/structure/B2806386.png)

![7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B2806390.png)

![N-(4-fluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2806394.png)

![N-(4-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2806395.png)

![N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2806397.png)